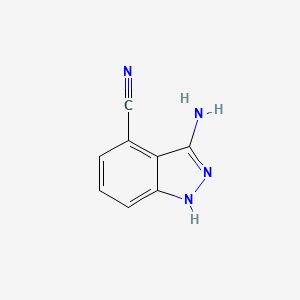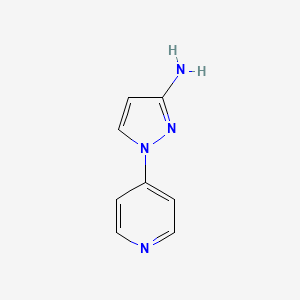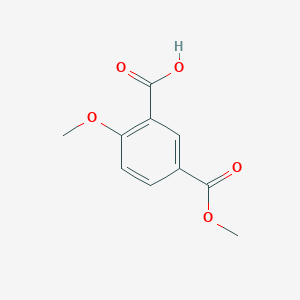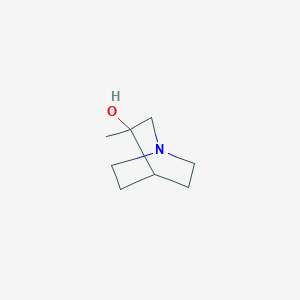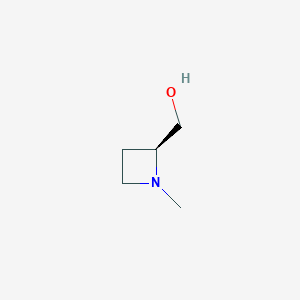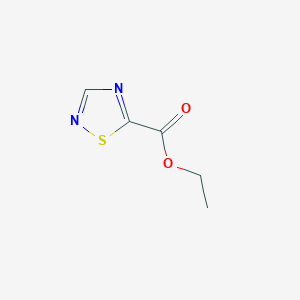
Ethyl-1,2,4-Thiadiazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 1,2,4-thiadiazole-5-carboxylate is a nitrogen-containing heterocycle . It is a bioactive compound that may be used in the preparation of compounds with potent fungicidal activity .
Synthesis Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate may be synthesized through various methods. One such method involves the cycloaddition of oxathiazolone with ethyl cyanoformate in the presence of p-xylene solvent under microwave-assisted heating .
Molecular Structure Analysis
The molecular formula of Ethyl 1,2,4-thiadiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.20 .
Chemical Reactions Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate may be used in the preparation of various compounds with potent fungicidal activity. These include 1,2,3-thiadiazole bearing hydrazone derivatives .
Physical and Chemical Properties Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C . The boiling point is 117-118 °C at 15mmHg .
Wissenschaftliche Forschungsanwendungen
Fungizide Aktivität
Diese Verbindung kann zur Herstellung von Verbindungen mit starker fungizider Aktivität verwendet werden. Sie ist an der Synthese von 1,2,3-Thiadiazol-haltigen Hydrazon-Derivaten beteiligt .
Synthese von heterocyclischen Verbindungen
Sie dient als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen wie 1,2,3-Thiadiazol-haltiger 1,2,4-Triazol-Derivate .
Antifungalforschung
Ethyl-1,2,4-Thiadiazol-5-carboxylat wird auch in der Antifungalforschung eingesetzt und war Teil von Studien, die sich mit der mikrowellengestützten Synthese und DFT-theoretischen Untersuchungen neuartiger Triazolderivate mit Thiadiazol-Einheiten befassten .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 1,2,4-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle Compounds with a similar thiadiazole structure have been found to interact with various biological targets, such as enzymes involved in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiadiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
For example, some thiadiazole derivatives have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids . The downstream effects of such inhibition could include disruption of protein synthesis and cellular metabolism.
Result of Action
It is known that thiadiazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
Ethyl 1,2,4-thiadiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism . This interaction suggests that Ethyl 1,2,4-thiadiazole-5-carboxylate can influence metabolic pathways and energy homeostasis. Additionally, it has been used in the preparation of compounds with potent fungicidal activity, indicating its role in disrupting fungal cell processes .
Cellular Effects
Ethyl 1,2,4-thiadiazole-5-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARs can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting cellular energy balance . Furthermore, its antifungal properties suggest that it can disrupt fungal cell wall synthesis and function, leading to cell death .
Molecular Mechanism
The molecular mechanism of Ethyl 1,2,4-thiadiazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting PPARs, Ethyl 1,2,4-thiadiazole-5-carboxylate can alter the transcription of genes involved in lipid metabolism . This inhibition can lead to reduced lipid synthesis and increased lipid breakdown, affecting overall metabolic processes. Additionally, its fungicidal activity is likely due to its ability to interfere with fungal enzyme systems, disrupting essential cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,2,4-thiadiazole-5-carboxylate can change over time. Studies have shown that the compound is stable under various conditions, but its activity may decrease with prolonged exposure to certain environmental factors . Degradation products of Ethyl 1,2,4-thiadiazole-5-carboxylate have been observed to have reduced biological activity, indicating the importance of maintaining optimal storage conditions for experimental use . Long-term studies have also suggested that continuous exposure to the compound can lead to adaptive cellular responses, potentially altering its efficacy .
Dosage Effects in Animal Models
The effects of Ethyl 1,2,4-thiadiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as improved lipid metabolism and antifungal activity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 1,2,4-thiadiazole-5-carboxylate is involved in several metabolic pathways, particularly those related to lipid metabolism. By inhibiting PPARs, the compound can alter the flux of metabolites through lipid synthesis and breakdown pathways . This inhibition can lead to changes in metabolite levels, affecting overall metabolic homeostasis. Additionally, Ethyl 1,2,4-thiadiazole-5-carboxylate has been shown to interact with enzymes involved in fungal metabolism, further demonstrating its broad biochemical activity .
Transport and Distribution
Within cells and tissues, Ethyl 1,2,4-thiadiazole-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity . Studies have shown that Ethyl 1,2,4-thiadiazole-5-carboxylate can accumulate in lipid-rich tissues, suggesting a preference for environments where it can exert its effects on lipid metabolism .
Subcellular Localization
The subcellular localization of Ethyl 1,2,4-thiadiazole-5-carboxylate is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with PPARs and other nuclear receptors . This localization allows Ethyl 1,2,4-thiadiazole-5-carboxylate to directly influence gene expression and metabolic processes. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further modulating its activity .
Eigenschaften
IUPAC Name |
ethyl 1,2,4-thiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVRYWXBZOMWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


